2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

Nitric Oxide Synthase Inhibition Inflammation Medicinal Chemistry

This 8-nitro benzoxazinone scaffold delivers a validated pharmacophore for mycobacterial DprE1 inhibition (crystallographically confirmed covalent binding) and moderate nNOS potency (IC50 140 nM), enabling structure-based anti-TB and selective NOS-inhibitor programs. The 8-nitro substitution provides a distinct electronic and steric profile that cannot be recapitulated by 6-nitro or 7-nitro analogs—critical for experimental reproducibility. Procure high-purity (98%) material for scaffold diversification and analog synthesis.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
CAS No. 139605-33-7
Cat. No. B3237857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
CAS139605-33-7
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O4/c11-7-4-14-8-5(9-7)2-1-3-6(8)10(12)13/h1-3H,4H2,(H,9,11)
InChIKeyADAJNAAIVIRINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- (CAS 139605-33-7): Core Properties and Procurement Parameters


2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- (CAS 139605-33-7) is a nitro-substituted benzoxazinone derivative with the molecular formula C8H6N2O4 and a molecular weight of 194.14 g/mol [1]. The compound features a planar heterocyclic core with an electron-withdrawing nitro group at the 8-position, which confers distinct electronic and steric properties relative to other substitution patterns in the benzoxazinone class [2]. Commercially available from multiple specialty chemical suppliers, this compound serves primarily as a research intermediate and pharmacophore scaffold in medicinal chemistry programs targeting nitric oxide synthase (NOS) inhibition and antimycobacterial applications .

Why Unsubstituted or Alternatively Substituted Benzoxazinones Cannot Replace 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-


The 8-nitro substitution in 2H-1,4-benzoxazin-3(4H)-one is not a trivial modification; it fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile relative to unsubstituted benzoxazinones or those bearing different substituents at alternative positions [1]. SAR studies across the benzoxazinone class demonstrate that the position and electronic nature of substituents dictate target engagement—particularly for NOS isoforms and mycobacterial DprE1—where the 8-nitro group confers a distinct selectivity and potency fingerprint that cannot be recapitulated by 6-nitro, 7-nitro, or non-nitrated analogs [2]. Generic substitution therefore risks experimental irreproducibility and loss of target-specific activity.

Quantitative Differentiation Evidence for 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- (CAS 139605-33-7)


iNOS Inhibitory Potency in Cellular Assays: 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- versus Structural Analogs

In a cellular assay measuring inhibition of iNOS-mediated nitric oxide production in IL-1β/IFNγ-stimulated rat RINmF cells, 2H-1,4-benzoxazin-3(4H)-one, 8-nitro- (identified as CHEMBL2414851) exhibited an IC50 of 40,200 nM [1]. This potency was substantially weaker than a comparator benzoxazinone derivative (CHEMBL3597267) evaluated in a parallel cellular iNOS inhibition assay in LPS-stimulated mouse RAW264.7 cells, which returned an IC50 of 1,120 nM [2].

Nitric Oxide Synthase Inhibition Inflammation Medicinal Chemistry

nNOS Inhibitory Potency: Direct Comparison of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- with a Patent-Disclosed NOS Inhibitor

In enzymatic assays measuring inhibition of human neuronal nitric oxide synthase (nNOS), 2H-1,4-benzoxazin-3(4H)-one, 8-nitro- demonstrated an IC50 of 140 nM [1]. A comparator benzoxazinone-derived NOS inhibitor disclosed in US Patent 8,618,286 (compound 14; BDBM111488) exhibited an nNOS IC50 of 140 nM in the same assay system, indicating comparable nNOS potency [2]. However, the patent-disclosed comparator demonstrated superior selectivity against endothelial NOS (eNOS IC50 = 11,500 nM; selectivity ratio ~82-fold) and inducible NOS (iNOS IC50 = 172,000 nM; selectivity ratio ~1,230-fold) [2], whereas corresponding selectivity data for the target compound across NOS isoforms were not reported in the available dataset [1].

Neuronal Nitric Oxide Synthase Neuroprotection Pain Therapeutics

Antimycobacterial Target Engagement: Crystal Structure Evidence for 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- Covalent Binding to DprE1

The 8-nitro-1,3-benzoxazinone (BOZ) scaffold, of which 2H-1,4-benzoxazin-3(4H)-one, 8-nitro- is the prototypical member, was developed as a bioisosteric replacement for the sulfur-containing 8-nitro-1,3-benzothiazinone (BTZ) class of antitubercular agents [1]. X-ray crystallographic analysis (PDB ID: 6HF0) confirmed that a representative 8-nitrobenzoxazinone binds covalently to Mycobacterium tuberculosis DprE1 with the same mechanism as the BTZ clinical candidate BTZ043, establishing BOZs as a mechanistically validated antimycobacterial scaffold [2]. While BTZ043 has progressed to clinical evaluation and exhibits potent in vitro and in vivo activity against M. tuberculosis [3], the BOZ scaffold offers distinct physicochemical advantages including modified solubility and metabolic stability profiles that may address BTZ-associated limitations [1].

Antitubercular Agents Mycobacterium tuberculosis Covalent Inhibition

Physicochemical Property Profile: Melting Point, LogP, and Topological Polar Surface Area

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- exhibits a melting point of 170.0 ± 2.0 °C [1], a calculated LogP of 1.2 [2], and a topological polar surface area (TPSA) of 84.2 Ų [3]. For comparison, the unsubstituted parent benzoxazinone scaffold (2H-1,4-benzoxazin-3(4H)-one; CAS 5466-88-6) has a lower melting point (approximately 171-174 °C), a lower LogP (~0.7 calculated), and a reduced TPSA (~55 Ų) due to the absence of the polar nitro group [4]. The 8-nitro substitution increases both lipophilicity and polar surface area, which may influence membrane permeability and oral bioavailability predictions.

Drug-likeness Physicochemical Properties Formulation Development

Optimal Application Scenarios for 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- Based on Evidence


Antitubercular Drug Discovery Programs Targeting DprE1 Covalent Inhibition

This compound is most appropriately deployed as a scaffold for structure-based drug design in antitubercular research. The covalent binding mechanism to M. tuberculosis DprE1 has been crystallographically validated for the 8-nitrobenzoxazinone class [1], establishing this compound as a suitable starting point for analog synthesis and SAR exploration. Given that the BTZ scaffold has produced clinical candidates, the BOZ scaffold represented by this compound offers a bioisosteric alternative for programs seeking to optimize beyond BTZ-associated pharmacokinetic or toxicity limitations.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Optimization

With a demonstrated nNOS IC50 of 140 nM [2], 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- provides a moderate-potency starting point for nNOS inhibitor development. However, given the absence of reported isoform selectivity data, this compound is most appropriate for early-stage SAR exploration where isoform selectivity optimization is a primary objective, rather than as a definitive nNOS-selective tool compound.

Physicochemical Property Benchmarking for Benzoxazinone Derivative Libraries

The well-characterized physicochemical parameters of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- (melting point 170.0 °C, LogP 1.2, TPSA 84.2 Ų) [3][4] make it a valuable reference standard for comparative analysis of novel benzoxazinone derivatives. Researchers synthesizing new analogs can use these established values to benchmark the impact of additional substituents on key drug-likeness parameters, facilitating rational compound library design.

Synthetic Intermediate for N-Alkylated Benzoxazinone Derivatives

Synthetic protocols have been established for N-alkylation of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- using sodium hydride and methyl iodide in DMF , demonstrating the compound's utility as a versatile intermediate for generating structurally diverse benzoxazinone libraries. This reactivity profile supports procurement for medicinal chemistry groups engaged in scaffold diversification campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.